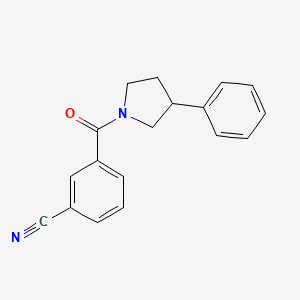![molecular formula C13H10F3N3O3 B6582009 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1209057-82-8](/img/structure/B6582009.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as O-TPA or 6-oxo-TPA, is a small molecule inhibitor of protein-tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and has been identified as a potential therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic diseases. O-TPA has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PTP1B, with potential applications in the treatment of various metabolic disorders.
Wirkmechanismus
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide acts as a potent inhibitor of PTP1B. PTP1B is an enzyme involved in the regulation of glucose and lipid metabolism, and its inhibition by this compound leads to an increase in the activity of insulin signaling pathways, resulting in improved glucose and lipid metabolism. This compound binds to the active site of PTP1B and prevents the enzyme from dephosphorylating its substrates, leading to an increase in the activity of insulin signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. This compound has also been found to reduce glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, this compound has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B is its potency, with an IC50 value of 0.5 μM. Additionally, this compound is relatively easy to synthesize and is available commercially. However, there are some limitations to consider when using this compound in laboratory experiments. This compound is a small molecule inhibitor, and therefore may not be as effective in inhibiting PTP1B in vivo as compared to larger molecules. Additionally, this compound is a reversible inhibitor, and therefore may need to be administered repeatedly in order to maintain its effects.
Zukünftige Richtungen
There are a number of potential future directions for the development of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as an inhibitor of PTP1B. These include the development of more potent and selective inhibitors of PTP1B, as well as the development of prodrugs of this compound that can be used to achieve sustained inhibition of PTP1B. Additionally, further research is needed to determine the optimal dosing and administration of this compound in order to maximize its therapeutic efficacy. Finally, further research is needed to determine the efficacy of this compound in human clinical trials.
Synthesemethoden
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized via a number of methods. One of the most commonly used methods is a palladium-catalyzed reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine. This reaction yields this compound in a high yield and with good purity. Other methods for the synthesis of this compound include a Stille coupling reaction of 4-(trifluoromethoxy)benzyl bromide and 6-oxo-1,6-dihydropyridazin-1-amine, as well as a reaction of 4-(trifluoromethoxy)benzaldehyde and 6-oxo-1,6-dihydropyridazin-1-amine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively in both in vitro and in vivo models for its potential therapeutic applications in the treatment of metabolic diseases. In vitro studies have demonstrated that this compound is a potent inhibitor of PTP1B, with an IC50 value of 0.5 μM. This compound has also been found to be effective in reducing glucose levels in animal models of type 2 diabetes, with no significant side effects observed. In addition, this compound has been found to be effective in reducing body weight and improving glucose tolerance in diet-induced obese mice.
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-5-3-9(4-6-10)18-11(20)8-19-12(21)2-1-7-17-19/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBGVYJEAUWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6581928.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B6581980.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6582001.png)
![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)


![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)